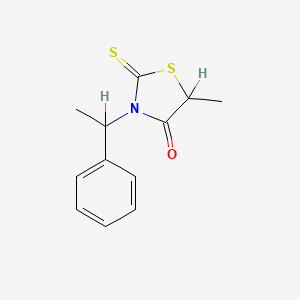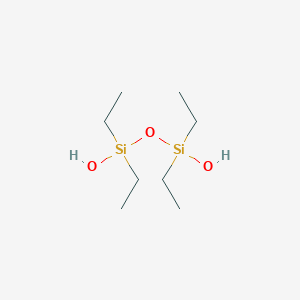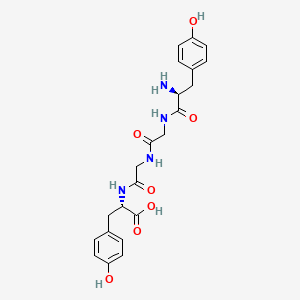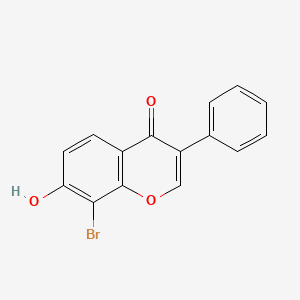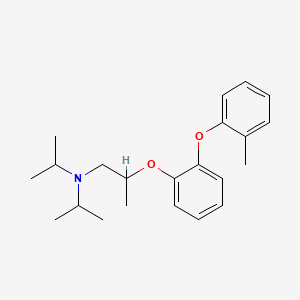
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether: is a complex organic compound characterized by its unique structure, which includes both ether and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether typically involves the reaction of o-tolyl ether with 2-diisopropylamino-1-methylethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield phenols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether involves its interaction with specific molecular targets. The compound’s amine group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropyl-2-[2-(o-Tolyloxy)Phenoxy]Propylamine: Similar in structure but with different substituents.
2-(Diethylamino)ethanethiol: Used in deprotection reactions, similar in its amine functionality.
Uniqueness
What sets o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether apart is its combination of ether and amine groups, which provides unique reactivity and stability. This dual functionality makes it versatile for various applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
26321-14-2 |
|---|---|
Fórmula molecular |
C22H31NO2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2-[2-(2-methylphenoxy)phenoxy]-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)15-19(6)24-21-13-9-10-14-22(21)25-20-12-8-7-11-18(20)5/h7-14,16-17,19H,15H2,1-6H3 |
Clave InChI |
RYRYZEHIFNUTJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


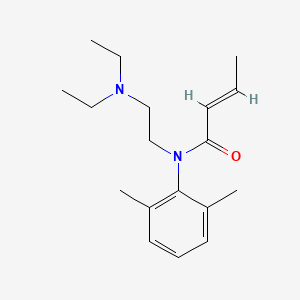

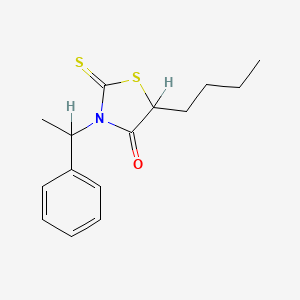
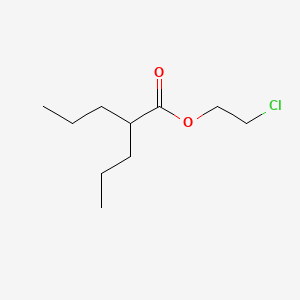
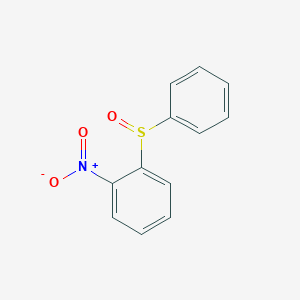

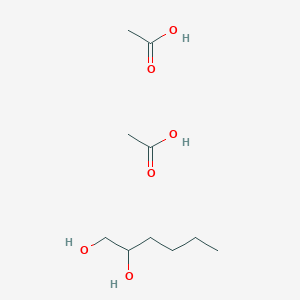
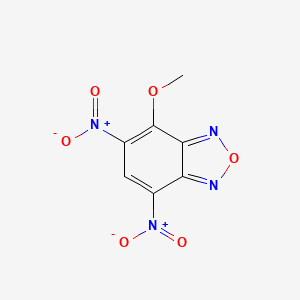
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

